molecular formula C10H7ClO2S B1587050 5-Chloro-3-methyl-1-benzothiophene-2-carboxylic acid CAS No. 50451-84-8

5-Chloro-3-methyl-1-benzothiophene-2-carboxylic acid

Cat. No.: B1587050
CAS No.: 50451-84-8
M. Wt: 226.68 g/mol
InChI Key: KEYCXZNZFABITO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-Chloro-3-methyl-1-benzothiophene-2-carboxylic acid” is a chemical compound with the CAS Number: 50451-84-8 . It has a molecular weight of 226.68 . This compound is used in the synthesis of direct inhibitors of factor Xa, allowing for safe and effective anticoagulants . It is also used in the synthesis of potent amide linked PPARy/δ dual agonists in the treatment of diabetes .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H7ClO2S/c1-5-7-4-6 (11)2-3-8 (7)14-9 (5)10 (12)13/h2-4H,1H3, (H,12,13) . This code provides a specific string of characters that represent the molecular structure of the compound.


Physical and Chemical Properties Analysis

The boiling point of this compound is 411.7ºC at 760 mmHg, and it has a melting point of 290ºC . The density of the compound is 1.474g/cm3 .

Scientific Research Applications

Synthesis and Chemical Behavior

One of the foundational aspects of research on this compound is the exploration of its synthesis and chemical behavior. For instance, the synthesis of substituted benzo[b]thiophenes, including variants substituted at the 3 position with methyl or carboxymethyl and at the 5 position with chloro, has been achieved through the cyclization of thiophenyl-acetals and ketones using polyphosphoric acid in refluxing chlorobenzene. This method offers efficiency superior to previous literature procedures due to the lower temperature and limited amount of polyphosphoric acid used (Patrick A. Pié & L. Marnett, 1988).

Analytical and Sensory Applications

Further research has demonstrated the utility of substituted 2-thiophenealdehyde-2-benzothiazolyl-hydrazones, including variants with chloro substitution, as analytical reagents for the spectrophotometric determination of copper. The acid dissociation constants and complex formation with metal ions highlight the compound's potential in analytical chemistry, particularly for the extraction and quantitative determination of copper in various samples (T. Odashima, F. Anzai, & H. Ishii, 1976).

Pharmaceutical Research

In pharmaceutical research, derivatives of 5-Chloro-3-methyl-1-benzothiophene-2-carboxylic acid have been explored for their antimicrobial properties. For example, studies on 5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol and its derivatives have shown promising antibacterial activity, indicating potential applications in developing new antimicrobial agents (G. Naganagowda & A. Petsom, 2011).

Material Science and Sensing Technologies

The compound's utility extends into materials science, where its derivatives have been investigated for their fluorescence and luminescence sensing capabilities. For instance, a benzothiazole-based aggregation-induced emission luminogen incorporating a carboxyphenyl group demonstrated significant potential for physiological pH sensing due to its reversible acid/base-switched emission transition, showcasing the compound's application in developing sensitive detection methods for biological and environmental analysis (Kai Li et al., 2018).

Environmental Applications

Additionally, metal-organic frameworks constructed from thiophene-functionalized dicarboxylates have shown efficiency in luminescence sensing and pesticide removal, highlighting the environmental applications of this compound derivatives. These frameworks can selectively and sensitively detect environmental contaminants such as Hg(II), Cu(II), and Cr(VI), offering a novel approach to monitoring and removing hazardous substances from the environment (Yang Zhao et al., 2017).

Properties

IUPAC Name

5-chloro-3-methyl-1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO2S/c1-5-7-4-6(11)2-3-8(7)14-9(5)10(12)13/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEYCXZNZFABITO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383260
Record name 5-Chloro-3-methyl-1-benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50451-84-8
Record name 5-Chloro-3-methyl-1-benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-3-methyl-1-benzothiophene-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Chloro-3-methyl-1-benzothiophene-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
5-Chloro-3-methyl-1-benzothiophene-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
5-Chloro-3-methyl-1-benzothiophene-2-carboxylic acid
Reactant of Route 5
5-Chloro-3-methyl-1-benzothiophene-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
5-Chloro-3-methyl-1-benzothiophene-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.